Cas no 2171640-38-1 (2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid)
L'acido 2-{4-({(9H-fluoren-9-il)metossicarbonil}ammino)-1-metil-1H-pirazol-3-ilformamido}butanoico è un composto organico complesso utilizzato principalmente nella sintesi peptidica e nella chimica combinatoria. La struttura combina un gruppo Fmoc (9-fluorenilmetossicarbonile) protettivo, noto per la sua stabilità e facilità di rimozione in condizioni basiche, con un frammento di pirazolo metilato, che offre specificità nelle reazioni di accoppiamento. La presenza del gruppo carbossilico terminale permette ulteriori modifiche strutturali, rendendo il composto versatile per applicazioni in ricerca e sviluppo farmaceutico. La sua purezza e reattività controllata lo rendono adatto per sintesi ad alta precisione, particolarmente nella produzione di peptidi non naturali o molecole bioattive.

2171640-38-1 structure
Nome del prodotto:2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid
- 2171640-38-1
- EN300-1564295
- 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid
-
- Inchi: 1S/C24H24N4O5/c1-3-19(23(30)31)25-22(29)21-20(12-28(2)27-21)26-24(32)33-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-12,18-19H,3,13H2,1-2H3,(H,25,29)(H,26,32)(H,30,31)
- Chiave InChI: JWIWFCKUDSJIIB-UHFFFAOYSA-N
- Sorrisi: O(C(NC1=CN(C)N=C1C(NC(C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Proprietà calcolate
- Massa esatta: 448.17466988g/mol
- Massa monoisotopica: 448.17466988g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 33
- Conta legami ruotabili: 8
- Complessità: 712
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 123Ų
- XLogP3: 3.6
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1564295-0.1g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid |
2171640-38-1 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1564295-10.0g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid |
2171640-38-1 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1564295-10000mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid |
2171640-38-1 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1564295-5.0g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid |
2171640-38-1 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1564295-0.25g |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid |
2171640-38-1 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1564295-50mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid |
2171640-38-1 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1564295-250mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid |
2171640-38-1 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1564295-1000mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid |
2171640-38-1 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1564295-2500mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid |
2171640-38-1 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1564295-5000mg |
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-3-yl]formamido}butanoic acid |
2171640-38-1 | 5000mg |
$9769.0 | 2023-09-24 |
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid Letteratura correlata
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
2171640-38-1 (2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-3-ylformamido}butanoic acid) Prodotti correlati
- 1396748-88-1(N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide)
- 486452-03-3(2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline)
- 932458-25-8(ethyl 4-{2-6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-ylacetamido}benzoate)
- 157825-87-1(3-Methanesulfinylpropan-1-amine hydrochloride)
- 29639-77-8(2-(4-Iodo-phenoxy)-ethanol)
- 1894253-08-7(Oxazole, 2-bromo-5-cyclopropyl-)
- 1805502-52-6(Ethyl 2-aminomethyl-3-cyano-5-mercaptophenylacetate)
- 393837-46-2(ethyl 3-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-5-phenylthiophene-2-carboxylate)
- 1227575-70-3(Methyl 6-fluoro-2-(trifluoromethyl)nicotinate)
- 590357-65-6(2-(4-Aminophenyl)-6,8-dimethylquinoline-4-carboxylic Acid)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti
